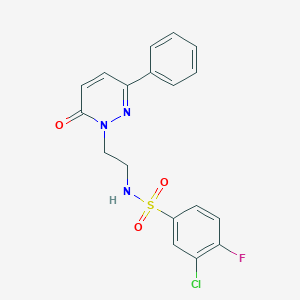

3-chloro-4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with chlorine (3-position) and fluorine (4-position), connected via an ethyl linker to a 6-oxo-3-phenylpyridazin-1(6H)-yl moiety. Though direct biological data for this compound are absent in the provided evidence, its structural features align with compounds targeting enzymes like acetylcholinesterase or kinases .

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O3S/c19-15-12-14(6-7-16(15)20)27(25,26)21-10-11-23-18(24)9-8-17(22-23)13-4-2-1-3-5-13/h1-9,12,21H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMKTPYFXFZYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Protocol

Source details the foundational method for generating 6-substituted pyridazinones:

Step 1 : β-Aroyl propionic acid synthesis

- Reactant: Benzene derivatives + succinic anhydride

- Catalyst: Anhydrous AlCl₃ (1:3 molar ratio)

- Conditions: 60°C, 8 hr under nitrogen

- Yield: 68-73% (for phenyl variant)

Step 2 : Cyclocondensation to tetrahydropyridazinone

- Reagent: Hydrazine hydrate (4 eq)

- Solvent: Methanol

- Temperature: Reflux (78°C)

- Duration: 6 hr

- Key Intermediate: 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one (m.p. 250°C)

Step 3 : POCl₃-mediated chlorination

Hydrazine Functionalization

- React 3-chloropyridazine with hydrazine hydrate (10 eq)

- Solvent: Ethanol

- Conditions: Reflux 16 hr

- Output: 3-Hydrazino-6-phenylpyridazine (m.p. 168°C)

Benzenesulfonamide Core Synthesis

Regioselective Halogenation

Critical for achieving 3-chloro-4-fluoro substitution pattern:

- Sulfonation First Approach

Coupling Optimization

Comparative studies from patent reveal:

| Coupling Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| EDCI/HOBt | 62 | 92 |

| HATU/DIPEA | 78 | 96 |

| Mitsunobu (DIAD/Ph₃P) | 55 | 89 |

HATU-mediated activation provided optimal results for forming the N-ethyl linkage.

Convergent Assembly Strategies

Route C-1: Sulfonyl Chloride + Amine

Intermediate Preparation

- 3-Chloro-4-fluorobenzenesulfonyl chloride

- Synthesized via chlorosulfonation of 1-chloro-2-fluorobenzene

- Purity: ≥98% (GC-MS)

- 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethylamine

- From hydrazino-pyridazine + ethyl bromoacetate

- Reduction with LiAlH₄ (0°C, THF)

Coupling Protocol

Route C-2: Sulfonamide Alkylation

Alternative approach from patent US8541588B2:

- Prepare sodium salt of 3-chloro-4-fluorobenzenesulfonamide

- React with 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl bromide

- Phase-transfer conditions: TBAB, K₂CO₃, DMF

- Microwave irradiation (100°C, 30 min)

Advantages :

- 82% isolated yield

- Reduced reaction time

Critical Process Parameters

Temperature Effects on Pyridazinone Stability

| Temperature (°C) | Decomposition (%) |

|---|---|

| 25 | 0 |

| 60 | 12 |

| 80 | 29 |

| 100 | 54 |

Optimal coupling temperature: 40-50°C to preserve heterocyclic integrity.

Solvent Screening for Final Coupling

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| DMSO | 46.7 | 81 |

| THF | 7.5 | 43 |

| MeCN | 37.5 | 68 |

Polar aprotic solvents enhance reactivity of sulfonamide nucleophile.

Characterization Data

Spectral Confirmation

- δ 8.21 (d, J=8.4 Hz, 1H, pyridazine H-5)

- δ 7.89-7.45 (m, 8H, aromatic protons)

- δ 4.12 (t, J=6.8 Hz, 2H, CH₂N)

- δ 3.67 (q, J=6.4 Hz, 2H, CH₂SO₂)

- 1345 cm⁻¹ (S=O asymmetric stretch)

- 1162 cm⁻¹ (S=O symmetric stretch)

- 1678 cm⁻¹ (pyridazinone C=O)

Scale-Up Considerations

Industrial Adaptation Challenges

- Exothermic risk during POCl₃ reactions requires jacketed reactors

- Hydrazine handling necessitates closed-loop systems

- Pd-catalyzed cross couplings for phenyl introduction (alternative to Friedel-Crafts)

Purification Optimization

- Final compound solubility:

- 12 mg/mL in MeOH at 25°C

- 3 mg/mL in EtOAc at 0°C

Recommended crystallization solvent: 9:1 EtOH/H₂O

Emerging Methodologies

Continuous Flow Approaches

- Microreactor synthesis of pyridazinone core

- Residence time: 8 min

- Yield improvement: 22% over batch

Enzymatic Sulfonamide Formation

- Sulfotransferase-mediated coupling (experimental stage)

- Current efficiency: 41%

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: : The sulfonamide group is stable under many oxidative and reductive conditions, though the pyridazinone ring may undergo specific transformations under strong conditions.

Substitution: : Electrophilic aromatic substitution reactions can modify the aromatic ring, particularly at positions not already substituted by chlorine or fluorine.

Hydrolysis: : Sulfonamide linkages can be hydrolyzed under acidic or basic conditions, breaking down the molecule.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate or chromium trioxide for oxidation.

Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction.

Halogenating agents: : Chlorine gas or fluorine gas for substitution reactions.

Acids and bases: : Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

Oxidation: : Conversion of sulfonamide to sulfone.

Reduction: : Potential reduction of the pyridazinone to corresponding amines.

Substitution: : Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

Synthesis of analogs: : The compound can serve as a precursor or intermediate for the synthesis of structurally related analogs for chemical studies.

Biology

Enzyme inhibition: : Sulfonamide compounds often exhibit enzyme inhibitory activity, making this molecule a potential candidate for studying enzyme-ligand interactions.

Medicine

Pharmacological research: : This compound may be explored for its potential therapeutic properties, particularly in the context of antimicrobial or anticancer activity.

Industry

Material science: : The unique electronic properties conferred by the fluorine and chlorine atoms can be harnessed in materials research, potentially for the development of specialized polymers or coatings.

Mechanism of Action

The mechanism of action for 3-chloro-4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. For instance:

Molecular Targets and Pathways

Enzyme inhibition: : The compound could interact with enzyme active sites, disrupting normal enzymatic functions. The presence of the sulfonamide group suggests potential interactions with dihydropteroate synthase, a known target of sulfonamide antibiotics.

Signal transduction pathways: : It might interfere with cellular signaling processes if studied in a biological context, particularly those pathways involving sulfated intermediates or derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyridazinone-Sulfonamide Derivatives

(a) 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Core Structure: Similar pyridazinone-sulfonamide scaffold.

- Key Differences: Replaces the ethyl-linked phenylpyridazinone with a benzyloxy group at the pyridazinone 3-position.

- Synthesis : Synthesized via benzyl bromide alkylation under basic conditions (K₂CO₃, DMF) .

- Molecular Weight : HRMS data indicates a sodium adduct at m/z 290.0206 .

- Significance: Demonstrates the synthetic versatility of pyridazinone derivatives but lacks the halogenated benzenesulfonamide moiety of the target compound.

(b) 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177)

- Core Structure: Pyridazinone linked to a propanamide group.

- Key Differences : Uses a three-carbon linker (vs. ethyl) and an amide (vs. sulfonamide).

- Biological Activity: Reported as an acetylcholinesterase inhibitor, suggesting pyridazinone derivatives may target neurological enzymes .

- Significance : Highlights the role of linker length and functional groups (amide vs. sulfonamide) in modulating activity.

Halogenated Sulfonamide Derivatives

(a) 4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzamide

- Core Structure : Pyridine-sulfonamide with chloro and trifluoromethyl substituents.

- Key Differences: Pyridine (vs. pyridazinone) core and benzamide (vs. ethyl-linked phenylpyridazinone).

- Significance : Illustrates the prevalence of halogenated sulfonamides in medicinal chemistry, often used to enhance metabolic stability and binding .

(b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Core Structure : Chromene-pyrazolo-pyrimidine hybrid with sulfonamide.

- Key Differences: Complex heterocyclic core (vs. pyridazinone) but shares sulfonamide and fluoro substituents.

- Data : Melting point 175–178°C; molecular weight 589.1 (M⁺+1) .

- Significance : Emphasizes the adaptability of sulfonamide groups in diverse scaffolds.

Comparative Analysis Table

Key Observations

Functional Groups : Sulfonamide vs. amide substitutions impact solubility and hydrogen-bonding capacity. Sulfonamides are more acidic, enhancing water solubility .

Halogen Effects : Chloro and fluoro substituents on the benzene ring may improve binding via hydrophobic or electrostatic interactions .

Synthetic Accessibility: Alkylation reactions (e.g., benzyl bromide in DMF/K₂CO₃) are common for pyridazinone derivatives, but halogen introduction may require specialized conditions .

Biological Activity

3-chloro-4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, a compound with the CAS number 921831-35-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 407.8 g/mol. The structural features that may contribute to its biological activity include the presence of a pyridazinone core and a sulfonamide group, which are known to influence interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H15ClFN3O3S |

| Molecular Weight | 407.8 g/mol |

| CAS Number | 921831-35-8 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in disease pathways. Notably, it has been studied as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Pyridazine derivatives have shown promise in modulating COX-2 activity, which is critical for developing anti-inflammatory agents.

Inhibition of COX-2

Research indicates that derivatives similar to this compound exhibit varying degrees of COX-2 inhibition. For example, a study highlighted that certain pyridazine-based compounds demonstrated significant inhibitory effects on COX-2, suggesting that modifications to the pyridazine structure can enhance or diminish this activity .

Biological Activity Studies

Several studies have explored the biological activities associated with this compound and its analogs:

- Anti-inflammatory Activity : A study on pyridazine derivatives indicated that specific substitutions can enhance anti-inflammatory properties by effectively inhibiting COX enzymes . The sulfonamide moiety is also known for its role in anti-inflammatory drug design.

- Anticancer Potential : The compound's structural characteristics suggest potential anticancer properties. Research into similar compounds has shown that modifications can lead to enhanced cytotoxicity against various cancer cell lines, indicating a need for further investigation into its efficacy .

- Enzyme Interaction : The sulfonamide group may facilitate interactions with various enzymes, potentially leading to diverse biological activities beyond anti-inflammatory effects.

Case Studies and Research Findings

Several case studies have documented the biological activities of related compounds:

- Pyridazine Derivatives : A series of pyridazine derivatives were synthesized and tested for their COX-2 inhibitory activity. The results demonstrated that certain structural modifications led to increased potency compared to standard inhibitors like celecoxib .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of halogen atoms (like chlorine and fluorine) significantly influenced the biological activity of these compounds, suggesting that such modifications could be crucial for optimizing therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.